RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve with Broad-Spectrum Antiviral Activity
RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve with Broad-Spectrum Antiviral Activity
An In-depth Technical Guide on the Mechanism of Action
Abstract
RMC-113 is a novel small molecule inhibitor demonstrating potent antiviral activity against a range of RNA viruses, including SARS-CoV-2. Its mechanism of action is centered on the dual inhibition of two cellular lipid kinases: phosphatidylinositol-5-phosphate (B1243415) 4-kinase type II gamma (PIP4K2C) and PIKfyve. By targeting these host factors, RMC-113 effectively reverses the viral-induced impairment of autophagic flux, a critical cellular process for degrading and recycling cellular components that is often hijacked by viruses to support their replication. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize RMC-113.
Core Mechanism of Action: Dual Kinase Inhibition and Autophagy Restoration
RMC-113 functions as a selective dual inhibitor of PIP4K2C and PIKfyve, two key enzymes in phosphoinositide signaling pathways that regulate membrane trafficking and autophagy.[1][2][3] In the context of viral infection, particularly with RNA viruses like SARS-CoV-2, the autophagic process is often disrupted, leading to an accumulation of autophagosomes which can create a favorable environment for viral replication.[1][2]
RMC-113's primary mechanism of antiviral action is the restoration of this impaired autophagic flux.[1][3] By inhibiting PIP4K2C and PIKfyve, RMC-113 promotes the fusion of autophagosomes with lysosomes to form autolysosomes, leading to the degradation of their contents, including viral proteins.[1] This enhancement of autophagic degradation creates an inhospitable intracellular environment for the virus, thereby suppressing its replication.[1]
Signaling Pathway
The signaling pathway affected by RMC-113 in the context of a viral infection is depicted below. SARS-CoV-2, through proteins like NSP6, can impair the autophagic flux. RMC-113, by inhibiting PIP4K2C and PIKfyve, counteracts this effect, leading to the restoration of the autophagy process and subsequent degradation of viral components.
Caption: RMC-113 mechanism of action in restoring virally impaired autophagic flux.
Quantitative Data
The following tables summarize the key quantitative data for RMC-113's inhibitory and antiviral activities.
Table 1: Kinase Inhibitory Activity of RMC-113
| Target Kinase | Assay Type | Parameter | Value (nM) |
| PIP4K2C | Binding Assay | Ki | 46 |
| PIKfyve | Binding Assay | Ki | 370 |
Table 2: Antiviral Activity of RMC-113
| Virus | Cell Line | Assay | Parameter | Value (µM) |
| SARS-CoV-2 | Calu-3 | Plaque Assay | EC50 | 0.25 |
| SARS-CoV-2 | Adult Lung Organoids | Plaque Assay | EC50 | 0.15 |
| SARS-CoV-2 | Adult Lung Organoids | RT-qPCR (N transcript) | EC50 | 0.35 |
| rVSV-SARS-CoV-2-S | Vero | Pseudovirus Assay | EC50 | 1.8 |
| VEEV (vaccine strain) | U-87 MG | Not Specified | EC50 | 1.4 |
| DENV2 | Huh7 | Not Specified | EC50 | 1.4 |
| EBOV | Huh7 | Not Specified | EC50 | 5 |
| MARV | Huh7 | Not Specified | EC50 | 7.8 |
Table 3: Cytotoxicity of RMC-113
| Cell Line | Assay | Parameter | Value (µM) |
| Adult Lung Organoids | Not Specified | CC50 | >10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Binding Assay
-
Objective: To determine the binding affinity (Ki) of RMC-113 to PIP4K2C and PIKfyve.
-
Methodology:
-
Recombinant human PIP4K2C and PIKfyve kinases were used.
-
A competitive binding assay format was employed, where a fluorescently labeled kinase inhibitor (tracer) competes with the test compound (RMC-113) for binding to the kinase.
-
The assay was performed in a multi-well plate format.
-
A serial dilution of RMC-113 was incubated with the kinase and a fixed concentration of the tracer.
-
The degree of tracer displacement, which is proportional to the amount of RMC-113 bound to the kinase, was measured by fluorescence polarization.
-
Ki values were calculated from the IC50 values obtained from the dose-response curves using the Cheng-Prusoff equation.
-
SARS-CoV-2 Antiviral Assay (Plaque Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of RMC-113 against SARS-CoV-2.
-
Methodology:
-
Calu-3 cells or monolayers derived from adult lung organoids were seeded in multi-well plates.
-
Cells were pre-treated with serial dilutions of RMC-113 for a specified period.
-
Cells were then infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for viral replication, the supernatant was collected.
-
The amount of infectious virus in the supernatant was quantified by a plaque assay on Vero E6 cells.
-
The number of plaque-forming units (PFU) was counted for each drug concentration.
-
The EC50 value, the concentration of RMC-113 that inhibited viral replication by 50%, was calculated from the dose-response curve.
-
Autophagic Flux Assay
-
Objective: To assess the effect of RMC-113 on autophagic flux in the presence of SARS-CoV-2 infection.
-
Methodology:
-
A549-ACE2 cells stably expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) were used. This reporter fluoresces yellow (mRFP and GFP) in autophagosomes and red (mRFP only, as GFP is quenched by the acidic environment) in autolysosomes.
-
Cells were infected with SARS-CoV-2 and subsequently treated with RMC-113, a vehicle control (DMSO), or a known autophagy inhibitor (e.g., chloroquine).
-
After incubation, cells were fixed and imaged by confocal microscopy.
-
The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell was quantified.
-
The autophagic flux was determined by calculating the ratio of autolysosomes to autophagosomes. An increase in this ratio indicates a restoration of autophagic flux.
-
Additionally, the levels of autophagy markers such as LC3-II and p62/SQSTM1 were assessed by Western blotting. A decrease in p62 and an increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor are indicative of increased autophagic flux.
-
Experimental Workflow Diagram
The general workflow for evaluating the antiviral activity and mechanism of action of RMC-113 is outlined below.
Caption: A generalized experimental workflow for the characterization of RMC-113.

